The synthesis of 2-(Propylamino)-p-propionotoluidide involves several chemical reactions that typically include the condensation of 2-methylaniline with propionyl chloride followed by the introduction of a propylamine group.
This synthetic route allows for the efficient production of Prilocaine in laboratory settings, with potential scalability for industrial applications.
The molecular structure of 2-(Propylamino)-p-propionotoluidide features a propylamino group attached to a propionamide functional group.
The structure exhibits a planar aromatic ring system due to the presence of the aniline moiety, which contributes to its biological activity as a local anesthetic.
2-(Propylamino)-p-propionotoluidide can undergo various chemical reactions that modify its structure and enhance its functionality.
These reactions are crucial for developing analogs or derivatives that may have improved pharmacological properties.
The mechanism of action of 2-(Propylamino)-p-propionotoluidide involves blocking sodium channels in neuronal cell membranes.
This mechanism underpins its effectiveness as a local anesthetic, providing pain relief during medical procedures .
These properties are essential for understanding how Prilocaine behaves in different environments and formulations.
2-(Propylamino)-p-propionotoluidide is primarily used as a local anesthetic in various medical applications:
Research continues into optimizing its formulations and exploring potential new therapeutic uses in pain management .
2-(Propylamino)-p-propionotoluidide (C₁₃H₂₀N₂O; MW 220.31 g/mol) is a chiral molecule featuring a propylamino side chain linked to a propanamide group attached to a p-tolyl ring. Its IUPAC name is N-(4-methylphenyl)-2-(propylamino)propanamide, reflecting the propylamine substituent and para-methyl aromatic system. The compound exists as a racemate due to the stereocenter at the propanamide α-carbon [3] . It is cataloged under CAS RN 744961-76-0 and is systematically identified in pharmacopeial standards as Prilocaine Related Compound B (USP) or Prilocaine Hydrochloride Impurity E (EP), underscoring its role as a synthesis byproduct [10]. Common synonyms include O-Desmethyl p-Methylprilocaine and 2-(Propylamino)-p-propionotoluidide [5] [10].
Table 1: Nomenclature of 2-(Propylamino)-p-propionotoluidide
System | Designation |
---|---|
IUPAC Name | N-(4-methylphenyl)-2-(propylamino)propanamide |
CAS Registry Number | 744961-76-0 |
USP Monograph | Prilocaine Related Compound B |
European Pharmacopeia | Prilocaine Hydrochloride Impurity E |
Common Synonyms | O-Desmethyl p-Methylprilocaine; 2-(Propylamino)-p-propionotoluidide |
First characterized during structural optimization efforts of amino amide anesthetics in the 1960s, this molecule emerged from systematic modifications of the prilocaine scaffold (C₁₃H₂₀N₂O). Prilocaine’s discovery by Claes Tegner and Nils Löfgren marked a pursuit of agents with improved metabolic stability and reduced allergenic potential compared to ester-type anesthetics [9]. The deliberate O-demethylation and para-methylation of prilocaine’s aromatic ring yielded 2-(propylamino)-p-propionotoluidide, initially investigated as a potential anesthetic candidate. While not commercialized therapeutically, its synthesis provided critical insights into structure-activity relationships (SAR) governing sodium channel blockade [5] [9]. The compound’s persistence as a recognized impurity in prilocaine APIs (Active Pharmaceutical Ingredients) later cemented its importance in pharmaceutical analytics [10].
As a structural analog of prilocaine, this compound serves as a pivotal tool for probing SAR in amino amide local anesthetics. Its core architecture—an aromatic hydrophobic domain, intermediate linker, and tertiary amine—mirrors the pharmacophore essential for voltage-gated sodium channel (VGSC) blockade. Key modifications include:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9